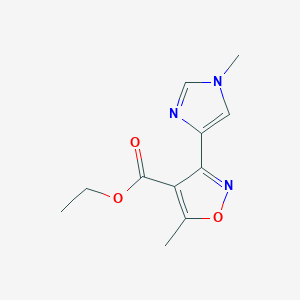

ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate

Description

Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a 1-methylimidazole moiety at position 2. The ethyl carboxylate group at position 4 enhances its solubility and reactivity, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C11H13N3O3 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

ethyl 5-methyl-3-(1-methylimidazol-4-yl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C11H13N3O3/c1-4-16-11(15)9-7(2)17-13-10(9)8-5-14(3)6-12-8/h5-6H,4H2,1-3H3 |

InChI Key |

YBLZPODYQYHMIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CN(C=N2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Ethyl 2-Ethoxymethylene Acetoacetate and Hydroxylamine Salts

- Starting materials: Ethyl acetoacetate and triethyl orthoformate are reacted in acetic anhydride solvent at elevated temperatures (~75–150°C) to form ethyl 2-ethoxymethylene acetoacetate.

- Cyclization: The ethyl 2-ethoxymethylene acetoacetate is then reacted with hydroxylamine salts (hydroxylamine hydrochloride or sulfate) in the presence of inorganic bases such as sodium acetate or sodium hydroxide.

- Conditions: Reaction temperatures vary from 0°C to room temperature, with reaction times ranging from 4 hours (at 0-10°C) up to 30 hours (room temperature).

- Yields and purity:

- Using hydroxylamine sulfate and sodium acetate at 0°C yields about 85% product with 2.5% isomer content.

- Reverse addition and low-temperature methods shorten reaction time to 4 hours and improve yield, though isomer content data may be lacking.

- Using hydroxylamine hydrochloride and sodium hydroxide at room temperature results in longer reaction times and higher isomer content.

| Method Reference | Hydroxylamine Salt | Base | Temp (°C) | Time (h) | Yield (%) | Isomer Content (%) |

|---|---|---|---|---|---|---|

| US4284786, US4892963 | Hydroxylamine hydrochloride | NaOH | ~25 | 30 | Not specified | High |

| CN102786489A (Su Guodong) | Hydroxylamine hydrochloride | NaOH | 0-10 | 4 | High | Not specified |

| WO03042193 | Hydroxylamine sulfate | Sodium acetate | 0 | Not specified | 85 | 2.5 |

| CN102786489A (Wang Shaojie) | Hydroxylamine hydrochloride | Sodium acetate | Not specified | Not specified | 85 | Not specified |

This step produces ethyl 5-methylisoxazole-4-carboxylate, the key intermediate for further functionalization.

Purification and Characterization

Purification of the intermediate and final product typically involves:

- Extraction with organic solvents (e.g., ethyl acetate), washing with brine, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

- Distillation under reduced pressure or recrystallization to improve purity.

- Monitoring by Thin Layer Chromatography (TLC) and characterization by spectroscopic methods such as FT-IR, ^1H and ^13C NMR, and melting point determination.

Summary Table of Preparation Methods for Ethyl 5-Methylisoxazole-4-Carboxylate

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Formation of ethyl 2-ethoxymethylene acetoacetate | Ethyl acetoacetate + Triethyl orthoformate + Acetic anhydride | 75–150°C, 1–3 h | Not specified | Intermediate formation |

| Cyclization to ethyl 5-methylisoxazole-4-carboxylate | Ethyl 2-ethoxymethylene acetoacetate + Hydroxylamine salt + Base | 0–25°C, 4–30 h | Up to 85% | Hydroxylamine sulfate preferred for purity |

| Functionalization at 3-position (inferred) | Halogenation + Pd-catalyzed coupling with 1-methylimidazole derivative | Variable | Not specified | Requires further optimization |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(1-methyl-4-imidazolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit photosynthetic electron flow and ATP synthesis, acting as a Hill reaction inhibitor . The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl 1-(5-Methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate (Compound 56)

Structural Similarities and Differences :

Physical Properties :

- Melting Point : Compound 56 exhibits a melting point of 197–198°C, suggesting higher crystallinity compared to the ethyl ester analog, which may have a lower melting point due to increased alkyl chain flexibility.

Reactivity :

- The ethyl ester group in the target compound may confer better lipophilicity, enhancing membrane permeability in biological systems compared to the methyl ester in Compound 54.

Thiazole-Based Analogs

- Stereochemical Complexity : Unlike the target compound, some thiazole derivatives (e.g., PF 43(1) entries) incorporate multiple stereocenters, complicating synthesis but improving target specificity .

Structural and Crystallographic Insights

- Hydrogen Bonding : The imidazole and carboxylate groups in the target compound likely participate in hydrogen-bonding networks, akin to patterns observed in Etter’s graph set analysis .

- Crystallography Tools : SHELX and ORTEP-3 are critical for resolving such structures, ensuring validation of bond lengths and angles (e.g., C=O at ~1.21 Å, C-N at ~1.34 Å) .

Q & A

Q. Key Considerations :

- Reagent Optimization : Use of sodium acetate as a base in refluxing acetic acid improves yield (e.g., similar protocols in ) .

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Basic: How is structural validation performed post-synthesis?

Answer:

A combination of spectroscopic and crystallographic techniques is critical:

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., methyl and imidazole groups) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths, angles, and stereochemistry. For example, SHELX software refines crystal structures to < 0.01 Å precision () .

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Answer:

Discrepancies may arise from twinning, disorder, or incomplete data. Strategies include:

- Software Tools : SHELXL (for small-molecule refinement) and ORTEP-III (for graphical visualization) enable manual adjustment of hydrogen atom positions and thermal parameters .

- Data Omission : Exclusion of poorly matched reflections (e.g., 7 reflections omitted in ) improves R-factor accuracy .

- Validation Tools : CheckCIF/PLATON identifies symmetry errors and validates intermolecular distances .

Advanced: What approaches are used to analyze hydrogen bonding in the crystal lattice?

Answer:

- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., D , R , or C motifs) to identify supramolecular architectures () .

- Crystallographic Software : Mercury (CCDC) or CrystalExplorer visualizes interactions and calculates donor-acceptor distances .

- Thermal Ellipsoids : Assess positional disorder affecting hydrogen-bond networks .

Basic: What spectroscopic techniques confirm purity and functional group integrity?

Answer:

- FT-IR Spectroscopy : Confirms ester carbonyl (~1700 cm⁻¹) and imidazole C=N (~1600 cm⁻¹) stretches .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., reports 95% purity via elemental analysis) .

- UV-Vis : Monitors π→π* transitions in aromatic systems (imidazole and isoxazole rings) .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity?

Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve imidazole substitution rates .

- Temperature Control : Reflux in acetic acid (110–120°C) minimizes side reactions (e.g., ) .

- Catalysis : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity .

Advanced: How do computational tools predict molecular interactions and reactivity?

Answer:

- DFT Calculations : Gaussian or ORCA software models electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Docking : AutoDock Vina predicts binding affinities to biological targets (e.g., imidazole-containing enzymes) .

- Hirshfeld Surface Analysis : CrystalExplorer maps intermolecular contact contributions (e.g., used this for supramolecular analysis) .

Advanced: How are structure-activity relationships (SARs) explored for this compound?

Answer:

- Analog Synthesis : Modifying substituents (e.g., replacing methyl with trifluoromethoxy groups) alters hydrophobicity and bioactivity () .

- Biological Assays : Testing against enzyme targets (e.g., kinases or oxidases) identifies pharmacophore requirements .

- Crystallographic SAR : Correlating solid-state packing (e.g., hydrogen-bond motifs) with solubility/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.